

L-Norvaline Ethyl Ester HCl: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Norvaline ethyl ester HCl*

Cat. No.: *B555264*

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CAS Number: 40918-51-2

This technical guide provides an in-depth overview of L-Norvaline ethyl ester hydrochloride (HCl), a key intermediate in pharmaceutical synthesis and a compound of interest for its potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, synthesis, and relevant biological pathways.

Chemical and Physical Properties

L-Norvaline ethyl ester HCl is the ethyl ester form of the amino acid L-Norvaline, provided as a hydrochloride salt. Its esterification enhances its solubility in organic solvents, facilitating its use in various chemical reactions.

Property	Value	References
CAS Number	40918-51-2	[1][2][3][4][5][6][7]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[3][4][6]
Molecular Weight	181.66 g/mol	[3][4][6]
Appearance	White to almost white powder or crystals	[8]
Purity	>98.0%	[8]
Melting Point	104-106 °C or 115-119 °C	[3][5]
Boiling Point	175.4 °C at 760 mmHg	[3]
Storage Conditions	0-8 °C	[3][5]
Synonyms	(S)-2-Aminopentanoic Acid Ethyl Ester Hydrochloride, H- Nva-OEt·HCl, Ethyl (S)-2- aminopentanoate hydrochloride	[1][3][8]

Synthesis and Application in Pharmaceutical Manufacturing

L-Norvaline ethyl ester HCl is a crucial building block in the synthesis of several pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. [3][5][9]

Experimental Protocol: Synthesis of L-Norvaline Ethyl Ester HCl

This protocol describes a common method for the synthesis of **L-Norvaline ethyl ester HCl** from L-Norvaline.

Materials:

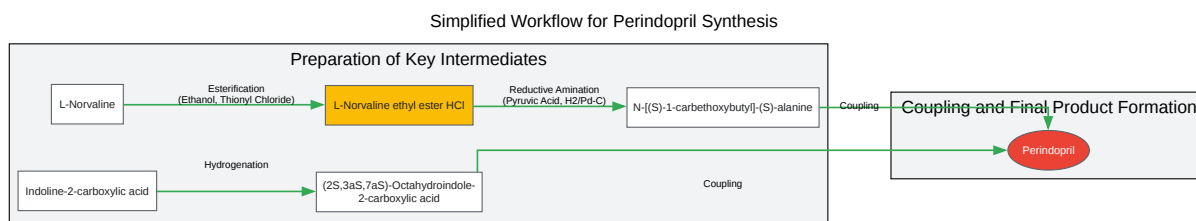
- L-Norvaline
- Denatured Ethanol
- Thionyl chloride
- Cyclohexane

Procedure:

- In a suitable reactor, suspend L-Norvaline (35 kg) in denatured ethanol (approximately 300 kg).
- Slowly and gradually, introduce thionyl chloride (approximately 60 kg) into the mixture.
- Stir the reaction mixture for 15 minutes.
- Heat the mixture to reflux and maintain for 3 hours.
- After the reflux period, evaporate the ethanol under vacuum.
- Take up the resulting residue with 300 liters of cyclohexane and heat to boiling.
- Allow the solution to cool, which will cause the product to crystallize.
- Filter the crystals, wash with cyclohexane, and dry to yield L-Norvaline ethyl ester hydrochloride.[3]

Experimental Workflow: Synthesis of Perindopril

L-Norvaline ethyl ester HCl serves as a key starting material in the multi-step synthesis of Perindopril. The following diagram illustrates a simplified workflow.



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Caption: Simplified workflow for the synthesis of Perindopril.

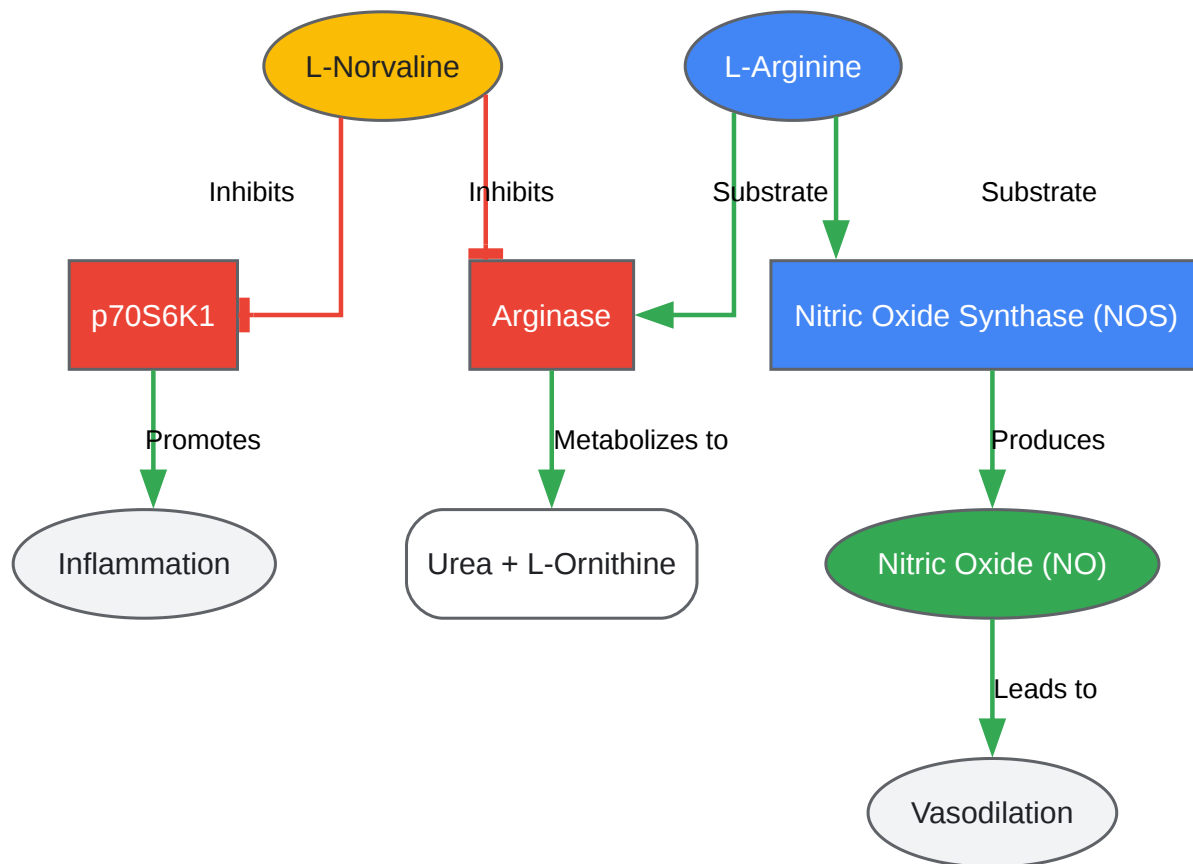
Biological Activity and Signaling Pathways

While **L-Norvaline ethyl ester HCl** is primarily used as a synthetic intermediate, its core structure, L-Norvaline, exhibits significant biological activity as an inhibitor of the enzyme arginase.[1][10] It is presumed that the ethyl ester form is readily hydrolyzed in vivo to the active L-Norvaline. Arginase inhibition has important implications for various physiological and pathological processes, particularly those involving nitric oxide (NO) signaling.

Signaling Pathway: L-Norvaline as an Arginase Inhibitor

L-Norvaline competitively inhibits arginase, an enzyme that metabolizes L-arginine to urea and L-ornithine. By inhibiting arginase, L-Norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO production.[10] Increased NO has vasodilatory effects and plays a role in neurotransmission and immune responses. Furthermore, L-Norvaline has been shown to inhibit p70 ribosomal S6 kinase 1 (p70S6K1), which may contribute to its anti-inflammatory effects.[11]

Signaling Pathway of L-Norvaline



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Caption: L-Norvaline's mechanism of action as an arginase inhibitor.

Experimental Protocol: Arginase Activity Assay

This protocol provides a general method for assessing arginase activity, which can be used to evaluate the inhibitory potential of L-Norvaline.

Materials:

- Tissue or cell lysate
- L-arginine solution (substrate)
- Urea standard solutions

- Colorimetric reagents for urea detection (e.g., α -isonitrosopropiophenone)
- L-Norvaline (as inhibitor)
- Tris-HCl buffer

Procedure:

- Prepare tissue or cell lysates in a suitable buffer.
- Pre-incubate the lysate with various concentrations of L-Norvaline for a specified time.
- Initiate the enzymatic reaction by adding L-arginine solution.
- Incubate the reaction mixture at 37 °C for a defined period.
- Stop the reaction by adding an acidic solution.
- Determine the amount of urea produced using a colorimetric method. The absorbance is measured at a specific wavelength (e.g., 540 nm).
- Compare the urea production in the presence and absence of L-Norvaline to determine the inhibitory activity.^[11]

Conclusion

L-Norvaline ethyl ester HCl is a valuable chemical entity for the pharmaceutical industry, primarily as a precursor in the synthesis of Perindopril. Beyond its role in synthesis, the biological activity of its parent compound, L-Norvaline, as an arginase inhibitor, opens avenues for research into its therapeutic potential in cardiovascular and neurological disorders. This guide provides a foundational understanding of its properties, synthesis, and biological relevance to aid researchers in their scientific endeavors.

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